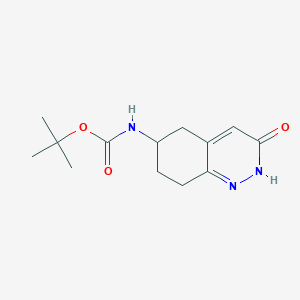
Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate
概要
説明
Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester, a chloromethyl group, and a formyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
作用機序
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in carbon-carbon bond forming reactions .
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in transmetalation . This involves the transfer of an organic group from boron to a metal catalyst, such as palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could play a role in the formation of new carbon-carbon bonds .
Result of Action
In the context of organic synthesis, the compound’s primary effect would be the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to note that the compound is a flammable liquid and its vapors are heavier than air .
準備方法
The synthesis of tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
化学反応の分析
Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel products
類似化合物との比較
Similar compounds to tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate include:
Tert-butyl 4-(chloromethyl)benzoate: Shares the chloromethyl and tert-butyl ester groups but has a benzene ring instead of a piperidine ring.
Tert-butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl 4-(bromomethyl)-4-formylpiperidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
特性
IUPAC Name |
tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOBZXCLXJPHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)

![5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)

![3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B2956203.png)



![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)
![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)

![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956215.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)
